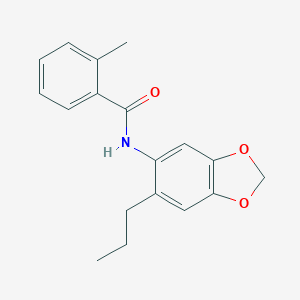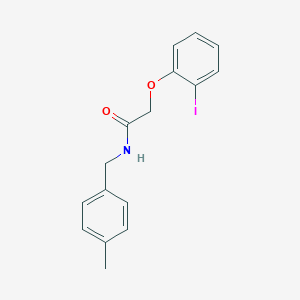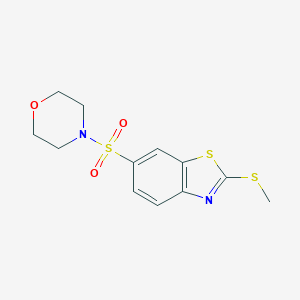
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of commonly used antidepressants such as fluoxetine and venlafaxine.
Biochemical and physiological effects:
Studies have shown that 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to be effective in animal studies, but further research is needed to determine its safety and efficacy in humans. One advantage of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is that it has a high affinity for both the serotonin and dopamine transporters, which may make it more effective than current antidepressants that target only one of these neurotransmitters. However, more research is needed to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the long-term safety and efficacy of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in humans.
Métodos De Síntesis
The synthesis of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 2-methylbenzoic acid with 6-propyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base, followed by the addition of ammonia to form the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-6-13-9-16-17(22-11-21-16)10-15(13)19-18(20)14-8-5-4-7-12(14)2/h4-5,7-10H,3,6,11H2,1-2H3,(H,19,20) |
Clave InChI |
NZURDJWFOKUAKA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2 |
SMILES canónico |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)
![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
